molecular formula C15H13NO4 B3236853 3-Benzoylamino-2-hydroxy-benzoic acid methyl ester CAS No. 137762-81-3

3-Benzoylamino-2-hydroxy-benzoic acid methyl ester

Cat. No. B3236853
Key on ui cas rn: 137762-81-3
M. Wt: 271.27 g/mol
InChI Key: QVEJBHQADUUANX-UHFFFAOYSA-N
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Patent
US05200420

Procedure details

20 mmol of methyl 3-amino-2-hydroxy-benzoate were stirred at room temperature in toluene with 20 mmol of benzoyl chloride for 4 hours with the addition of dimethylaniline, the mixture was concentrated and the residue was recrystallized from EtOH. M.p.: 105° C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:13]([NH:1][C:2]1[C:3]([OH:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)O
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from EtOH

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC=1C(=C(C(=O)OC)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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